molecular formula C13H13ClO2 B8462616 4-(4-oxocyclohexyl)benzoyl Chloride CAS No. 139778-75-9

4-(4-oxocyclohexyl)benzoyl Chloride

Cat. No. B8462616
CAS RN: 139778-75-9
M. Wt: 236.69 g/mol
InChI Key: LYOXTSKUEXXZSG-UHFFFAOYSA-N
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Description

4-(4-oxocyclohexyl)benzoyl Chloride is a useful research compound. Its molecular formula is C13H13ClO2 and its molecular weight is 236.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-oxocyclohexyl)benzoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-oxocyclohexyl)benzoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

139778-75-9

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

4-(4-oxocyclohexyl)benzoyl chloride

InChI

InChI=1S/C13H13ClO2/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2

InChI Key

LYOXTSKUEXXZSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 133.3 g of aluminium chloride in 250 ml of methylene chloride was treated dropwise at 20° C. while cooling and gassing with nitrogen with a solution of 174.2 g of 4-phenylcyclohexanone in 250 ml of methylene chloride. The reaction mixture was stirred for a further 30 minutes until a clear solution was obtained. In the meanwhile, a suspension of 133.3 g of aluminium chloride in 500 ml of methylene chloride was treated with 172 ml of oxalyl chloride while gassing with nitrogen. This mixture was subsequently treated dropwise at 20°-25° C. within 1 hour with the above solution of the 4-phenylcyclohexanone-aluminium chloride complex. The reaction mixture was stirred for a further 30 minutes, then cooled to 2° C. and added dropwise within 20 minutes while stirring to a solution of 300 g of calcium chloride in 1 l of water. The mixture was stirred at room temperature for a further 1.5 hours and then poured on to 500 ml of ice/water. The organic phase was separated and washed with 500 ml of semi-saturated sodium chloride solution. The aqueous phases were back-extracted twice with 500 ml of methylene chloride each time. The combined organic phase was dried over sodium sulfate, filtered and concentrated. The oily 4-(4-oxocyclohexyl)benzoyl chloride obtained was dissolved in 400 ml of toluene and this solution was added dropwise to a mixture of 150 ml of methanol, 200 ml of pyridine and 1 l of toluene. The reaction mixture was left to stand overnight and then washed in succession with water, 3N hydrochloric acid, semi-saturated sodium hydrogen carbonate solution and again with water, dried over sodium sulfate, filtered and concentrated. Recrystallization of the residue from toluene at -25° C. gave 128 g of pure methyl 4-(4-oxocyclohexyl)-benzoate with m.p. 91°-92° C.
Quantity
133.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
174.2 g
Type
reactant
Reaction Step Two
Quantity
133.3 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
172 mL
Type
reactant
Reaction Step Four
Quantity
300 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven

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